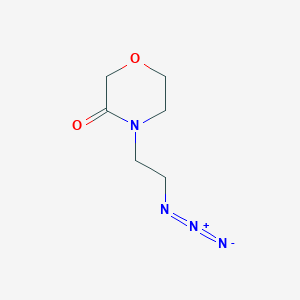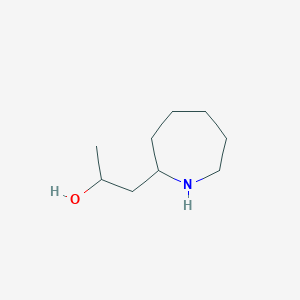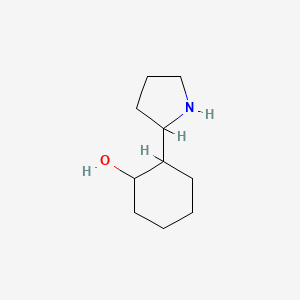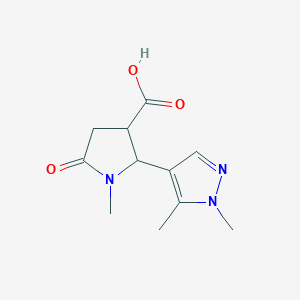
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would likely depend on its specific structure and the conditions under which it’s used. For example, compounds with a tert-butyl group can undergo reactions such as thermal decomposition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. For example, tert-butyl alcohol, a related compound, is a colorless solid with a camphor-like odor .
Scientific Research Applications
Synthesis and Medicinal Intermediates
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate is a versatile chemical used in various scientific research applications, particularly in the synthesis of pharmaceutical intermediates and novel compounds. One study describes the synthesis of azetidine medicinal intermediates, exploring two synthesis methods of 1-(tert-butyl)-3-amioazetidine using tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine as raw materials. This process demonstrated a substantial yield, highlighting the compound's role in pharmaceutical intermediate synthesis despite safety concerns with certain reagents used in the process (Cui‐Feng Yang, 2010).
Antibacterial and Antibiofilm Activity
Another significant application of this compound derivatives is in the development of new antibacterial compounds. For instance, tert-butylphenylthiazoles with an oxadiazole linker, incorporating a 3-hydroxyazetidine nitrogenous side chain, demonstrated promising activity against methicillin-resistant Staphylococcus aureus, including vancomycin-resistant staphylococcal and enterococcal species. This compound not only showed the ability to eradicate staphylococcal biofilm mass but also exhibited high metabolic stability, making it a notable candidate for oral antibacterial therapy (A. Kotb et al., 2019).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, this compound derivatives are employed to enhance the synthesis processes of complex molecules. For example, the compound has been utilized in the stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, resulting in products of significant synthetic value for the construction of homochiral amino acid derivatives with high diastereoselectivities (L. Kollár, P. Sándor, 1993).
Chemical Modification and Functionalization
Additionally, this compound serves as a fundamental building block in the modification and functionalization of various compounds. One study presents the synthesis of novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, illustrating the compound's utility in generating derivatives with improved solubility and potential for water-soluble cancer therapeutics (S. M. Ali et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would likely depend on its potential applications. For example, organofluorine compounds are increasingly used in various applications, and further achievements are expected in the fields of fluorination and fluoroalkylation .
properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(13)12-4-9(14,5-12)6(10)11/h6,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIXUHLIZYFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1540342-18-4 | |
| Record name | tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






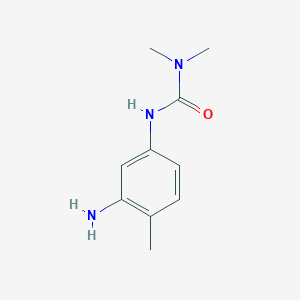


![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

